Phenazine, 1-bromo-4-(methylthio)-
Description
Overview of Phenazine (B1670421) Core Architectures and Their Significance in Contemporary Chemistry
Phenazines are a large and important class of nitrogen-containing heterocyclic compounds. nih.govmdpi.com Their fundamental structure consists of a pyrazine (B50134) ring with two benzene (B151609) rings fused to it. nih.govnih.gov This planar aromatic system is a scaffold for a vast number of derivatives, with over 100 natural phenazines identified and more than 6,000 synthetic variations created and studied. nih.govmdpi.com
The significance of phenazines in modern chemistry stems from their diverse and tunable properties. researchgate.netrsc.org These compounds are redox-active, meaning they can participate in electron transfer reactions, a property that underpins many of their biological and material science applications. nih.govnih.gov Their planar nature also allows them to intercalate with DNA. nih.gov
Phenazine derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govmdpi.commdpi.com A notable example is clofazimine, a riminophenazine used in the treatment of leprosy. nih.gov Furthermore, phenazine-1-carboxylic acid has been commercialized as a biopesticide. nih.gov Beyond medicine and agriculture, phenazines are being explored for applications in materials science, such as in the development of electrochemical sensors, biosensors, and dye-sensitized solar cells. nih.govcarta-evidence.org
The properties and applications of phenazine derivatives are highly dependent on the nature and position of their substituents. nih.gov The ability to introduce a wide variety of functional groups onto the phenazine core allows for the fine-tuning of their electronic, optical, and biological characteristics. researchgate.netrsc.org
Table 1: General Properties of the Phenazine Core
| Property | Description |
| Structure | A dibenzopyrazine, consisting of a pyrazine ring fused to two benzene rings. |
| Aromaticity | A fully aromatic, planar molecule. |
| Redox Activity | Capable of undergoing reversible reduction-oxidation reactions. |
| Photophysical Properties | Many derivatives exhibit fluorescence and are used in optical sensing. researchgate.net |
| Biological Activity | The core structure is associated with a broad range of biological activities. nih.govmdpi.com |
Rationale for Research on Halogenated and Thioether-Substituted Phenazines
The introduction of halogen atoms and thioether groups onto the phenazine framework is a key strategy for modulating its properties.
Halogenated Phenazines: The incorporation of halogens, such as bromine, into the phenazine structure has been shown to significantly enhance their biological activity. mdpi.com Halogenated phenazines have emerged as a potent class of antibacterial agents, demonstrating efficacy against multi-drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netnih.gov The position of the halogen substituent on the phenazine ring plays a crucial role in determining the compound's antibacterial potency. nih.gov For instance, research has shown that mono-chlorination or bromination at specific positions can lead to increased antibacterial activities. nih.gov The mechanism of action is thought to involve the induction of iron starvation in bacteria, leading to cell death. rsc.org
Thioether-Substituted Phenazines: The introduction of a methylthio- group (-S-CH₃) can also significantly influence the properties of the phenazine molecule. The sulfur atom can impact the electronic distribution within the aromatic system and can also serve as a site for further chemical modification. While research specifically detailing thioether-substituted phenazines is less common than for halogenated ones, the principles of substituent effects suggest that this group would modulate the compound's redox potential and its interactions with biological targets.
The combination of a halogen and a thioether group, as seen in "Phenazine, 1-bromo-4-(methylthio)-", represents a strategy to create multifunctional molecules with potentially unique and enhanced properties, leveraging the contributions of both substituents.
Current Research Trajectories and Potential Future Directions for Phenazine, 1-bromo-4-(methylthio)-
While specific research focusing exclusively on "Phenazine, 1-bromo-4-(methylthio)-" is not extensively documented in publicly available literature, its potential research trajectories can be inferred from studies on analogous compounds. The synthesis of structurally similar compounds, such as 1-bromo-4-methoxyphenazine, has been reported, indicating that synthetic routes to "Phenazine, 1-bromo-4-(methylthio)-" are feasible. rsc.org
Table 2: Potential Research Areas for Phenazine, 1-bromo-4-(methylthio)-
| Research Area | Rationale and Future Directions |
| Antimicrobial Drug Discovery | Building on the established antibacterial activity of halogenated phenazines, this compound could be investigated for its efficacy against a panel of pathogenic bacteria, including drug-resistant strains. nih.govrsc.org Future work could involve structure-activity relationship (SAR) studies to optimize its antibacterial profile. |
| Anticancer Agents | Given that many phenazine derivatives exhibit cytotoxic effects against cancer cell lines, "Phenazine, 1-bromo-4-(methylthio)-" could be screened for its anticancer potential. nih.govmdpi.com |
| Materials Science | The redox and photophysical properties imparted by the substituted phenazine core could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.net |
| Photocatalysis | Phenazine-based structures are being investigated for their potential in photocatalytic applications. acs.orgacs.org The specific substituents on this compound might offer unique advantages in this field. |
| Chemical Probes and Sensors | The potential for fluorescence and its modulation by the local environment could be harnessed to develop chemical sensors for ions or small molecules. researchgate.netcarta-evidence.org |
Future research on "Phenazine, 1-bromo-4-(methylthio)-" would likely begin with its chemical synthesis, followed by a thorough characterization of its photophysical and electrochemical properties. Subsequently, its biological activities and potential applications in materials science could be systematically explored. The development of modular synthetic routes would be crucial for generating a library of related compounds to establish clear structure-activity and structure-property relationships. researchgate.netnih.gov
Properties
CAS No. |
54953-65-0 |
|---|---|
Molecular Formula |
C13H9BrN2S |
Molecular Weight |
305.19 g/mol |
IUPAC Name |
1-bromo-4-methylsulfanylphenazine |
InChI |
InChI=1S/C13H9BrN2S/c1-17-11-7-6-8(14)12-13(11)16-10-5-3-2-4-9(10)15-12/h2-7H,1H3 |
InChI Key |
BISLCGPCGCYKOY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C2=NC3=CC=CC=C3N=C12)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Functionalization of Phenazines
Targeted Synthesis of Phenazine (B1670421), 1-bromo-4-(methylthio)-
The specific synthesis of "Phenazine, 1-bromo-4-(methylthio)-" involves a sequence of regioselective reactions to introduce the bromo and methylthio substituents at the desired positions on the phenazine scaffold.
Regioselective Bromination Strategies for Phenazine Scaffolds
The introduction of a bromine atom at a specific position on the phenazine ring is a critical step. The regioselectivity of electrophilic aromatic bromination is influenced by the electronic properties of the existing substituents and the reaction conditions. nih.gov For phenazine systems, directing groups play a crucial role in determining the position of bromination. For instance, the bromination of 1-methoxyphenazine (B1209711) has been shown to yield 1-bromo-4-methoxyphenazine. rsc.org This selectivity is attributed to the directing effect of the methoxy (B1213986) group.
Common brominating agents like N-bromosuccinimide (NBS) are often employed, sometimes in the presence of a catalyst or specific solvent systems to enhance regioselectivity. nih.gov Theoretical calculations can also be used to predict the most likely position of bromination by analyzing the electron density of the phenazine ring. nih.gov
Introduction of Methylthio Moieties via Thiolate Reactions
The introduction of a methylthio group onto the phenazine core is typically achieved through nucleophilic substitution reactions involving a thiolate.
Halogenated phenazines are valuable precursors for the introduction of sulfur-based functional groups. The carbon-halogen bond can be targeted by sulfur nucleophiles, such as sodium methyl sulfide (B99878) (sodium methanethiolate), in a nucleophilic aromatic substitution (SNAr) reaction. acsgcipr.org Thiolates, like sodium methyl sulfide, are potent nucleophiles that can displace a halide from an activated aromatic ring. chemistrysteps.comyoutube.com For the synthesis of "Phenazine, 1-bromo-4-(methylthio)-", a precursor such as 1,4-dibromophenazine would be required. The reaction would proceed by the displacement of one of the bromine atoms by the methylthiolate anion. The reactivity of the halogenophenazine is influenced by the position of the halogen and the presence of other substituents on the ring.
The general reaction is as follows:
This type of reaction is a common and effective method for forming thioether bonds. acsgcipr.orglibretexts.org
Post-synthetic modification offers a versatile route to functionalized phenazines. This approach involves first constructing the core phenazine structure and then introducing the desired functional groups. For thioether formation, this could involve the reaction of a pre-functionalized phenazine, for example, a hydroxyphenazine, which is then converted to a better leaving group before reaction with a thiolate.
Another strategy is the direct C-H functionalization, although this is less common for the introduction of thioether groups compared to other functionalities. More established methods rely on the displacement of a leaving group, such as a halide, by a sulfur nucleophile. acsgcipr.org The formation of thioethers can also be achieved through metal-catalyzed cross-coupling reactions, which have become a powerful tool in organic synthesis. researchgate.net
General Advanced Methods for Phenazine Core Construction and Diversification
Beyond the specific synthesis of the target compound, several advanced methods are available for the construction and subsequent diversification of the phenazine core.
Multi-Component Reaction (MCR) Strategies for Phenazine Ring Systems
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the initial components. researchgate.netmdpi.com MCRs offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate molecular diversity. researchgate.netmdpi.com
Several MCRs have been developed for the synthesis of phenazine derivatives. For example, a four-component reaction involving 2-hydroxy-1,4-naphthoquinone, ortho-phenylenediamine, a malononitrile (B47326) derivative, and a benzaldehyde (B42025) derivative can produce complex benzo[a]pyrano[3,2-c]phenazine systems in high yields. researchgate.net Another approach involves the one-pot condensation of lawsone with ortho-phenylenediamines, which can be facilitated by a catalyst in an environmentally friendly solvent like aqueous ethanol. researchgate.net These methods provide rapid and efficient access to diverse phenazine scaffolds, which can then be further functionalized.
The general synthetic approaches for phenazine synthesis also include classical methods like the Wohl-Aue reaction, condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds, and modern palladium-catalyzed N-arylation reactions. researchgate.net
Transition Metal-Catalyzed Coupling Reactions in Phenazine Synthesis
Transition metal-catalyzed reactions have become indispensable tools in organic synthesis, offering efficient and selective methods for the construction of complex molecular architectures. nobelprize.orgresearchgate.net In the realm of phenazine chemistry, these reactions have been pivotal in developing routes to functionalized derivatives. nih.gov
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net A notable application in phenazine synthesis is the double Buchwald-Hartwig amination of substituted bromoanilines. clockss.orgnih.gov This approach allows for the "ligation" of two aromatic rings to construct the phenazine core. clockss.orgnih.gov The reaction typically involves a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and a base such as cesium carbonate in a solvent like toluene. clockss.org The choice of phosphine ligand can significantly impact the reaction yield, and a variety of ligands have been explored to optimize the synthesis of different phenazine derivatives. nih.gov For instance, the use of BINAP has proven effective for the synthesis of certain disubstituted phenazines from bromoanilines. nih.gov
This methodology has been successfully applied to the synthesis of various functionalized phenazines, including those derived from complex amino acid precursors like tryptophan and phenylalanine. clockss.orgnih.gov The reaction demonstrates good regiochemical control, enabling the synthesis of unsymmetrically disubstituted phenazines that are challenging to prepare using classical methods. clockss.orgnih.gov
A general procedure for this palladium-catalyzed phenazine synthesis involves reacting a substituted bromoaniline with a palladium catalyst and a phosphine ligand in the presence of a base, followed by in situ oxidation to form the phenazine ring. clockss.org
Table 1: Examples of Palladium-Catalyzed Phenazine Synthesis
| Starting Material | Product | Yield (%) | Reference |
| 2-Bromoaniline | Phenazine | 95 | clockss.org |
| 2-Bromo-4-tert-butylaniline | 2,7-Di-tert-butylphenazine | 55 | clockss.org |
| N-Boc-tryptophan derived bromoaniline | Dihydrodipyrrolophenazine derivative | 49 | clockss.orgnih.gov |
| Phenylalanine-derived bromoaniline | Corresponding phenazine | 63 | nih.gov |
Copper-Catalyzed Cycloaddition and Arylation
Copper-catalyzed reactions have also emerged as valuable tools in heterocyclic synthesis. Specifically, copper-catalyzed cycloaddition and arylation reactions offer pathways to construct and functionalize phenazine and related nitrogen-containing heterocyclic systems. rsc.orgelsevierpure.comnih.gov For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established method for the synthesis of triazoles, and similar principles can be applied to the formation of other heterocyclic rings. elsevierpure.comnih.gov
In the context of phenazine synthesis, copper-catalyzed N-arylation reactions can be employed to form the crucial C-N bonds of the phenazine core. This approach can be particularly useful for the synthesis of carbazole (B46965) derivatives, which share a structural relationship with phenazines, through a double N-arylation of primary amines with 2,2'-dibromobiphenyl. thieme-connect.de While direct copper-catalyzed synthesis of the phenazine ring itself is less commonly reported, the underlying principles of copper-catalyzed C-N bond formation are relevant to the broader field of aza-heterocycle synthesis. rsc.orgthieme-connect.denih.gov
Oxidative Cyclization Mechanisms in Heterocycle Formation
Oxidative cyclization represents another key strategy for the formation of heterocyclic compounds, including phenazines. researchgate.net This method often involves the intramolecular cyclization of a precursor molecule accompanied by an oxidation step to form the aromatic heterocyclic ring.
One of the classical methods for phenazine synthesis is the Wohl-Aue reaction, which involves the condensation of an aniline (B41778) with a nitrobenzene (B124822) in the presence of a base at high temperatures. This reaction proceeds through a mechanism that includes nucleophilic aromatic substitution followed by an intramolecular cyclization and subsequent oxidation to furnish the phenazine product.
More contemporary approaches to oxidative cyclization may involve the use of metal catalysts. For example, ruthenium(II)-catalyzed C-H/O-H oxidative annulation has been developed for the construction of isochromeno[8,1-ab]phenazines from benzo[a]phenazin-5-ols and alkynes. nih.gov The mechanism of such reactions typically involves initial coordination of the metal to the substrate, followed by C-H activation, migratory insertion of the alkyne, and reductive elimination to afford the annulated product.
Furthermore, the oxidative cyclization of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds is a fundamental and widely used method for constructing the phenazine skeleton. nih.gov The reaction mechanism involves the initial formation of a diimine intermediate, which then undergoes an intramolecular cyclization and subsequent oxidation to yield the final phenazine product.
Chemo- and Regioselectivity Control in Phenazine Functionalization Reactions
Controlling the chemo- and regioselectivity of reactions is a central challenge in the synthesis of substituted phenazines. The phenazine nucleus has multiple positions available for functionalization, and directing incoming substituents to the desired position is crucial for the synthesis of specific isomers.
The inherent reactivity of the phenazine ring can be influenced by the presence of existing substituents. Electron-donating groups generally direct electrophilic substitution to the ortho and para positions, while electron-withdrawing groups direct to the meta positions relative to their location. However, the nitrogen atoms in the phenazine ring also exert a strong directing effect, complicating the prediction of substitution patterns.
In palladium-catalyzed cross-coupling reactions for phenazine synthesis, the regioselectivity is often determined by the substitution pattern of the starting bromoaniline. clockss.orgnih.gov By strategically placing substituents on the aniline ring, it is possible to control the final substitution pattern of the phenazine product. clockss.org For example, the reaction of an electron-deficient bromoaniline with an electron-rich bromoaniline can lead to the formation of a single, unsymmetrically substituted phenazine product. clockss.org
In the functionalization of a pre-formed phenazine ring, such as in the bromination of 1-methoxyphenazine, the methoxy group directs the incoming bromine to the 4-position, yielding 1-bromo-4-methoxyphenazine. rsc.org This demonstrates how existing substituents can be used to control the regioselectivity of subsequent functionalization reactions.
Photochemical Syntheses and Transformations of Phenazine Derivatives
Photochemical methods offer unique pathways for the synthesis and transformation of phenazine derivatives. These reactions are often initiated by the absorption of light, which promotes the molecule to an excited state with altered reactivity.
A notable example of a photochemical synthesis of a phenazine derivative is the photocyclization of N-acyl-2'-methylthio-2-nitrodiphenylamines. rsc.org Irradiation of these compounds in benzene (B151609) leads to the formation of 1-methylthiophenazine 5-oxide in good yields. rsc.org The reaction is believed to proceed through an intramolecular cyclization of the nitro group with the aromatic C=C bond of the other ring, a process that is facilitated by the presence of an N-acyl group. rsc.org The resulting phenazine N-oxide can then be deoxygenated to afford the corresponding 1-methylthiophenazine. rsc.org
This photochemical approach provides a novel route to phenazine N-oxides and highlights the potential of light-induced reactions in the synthesis of complex heterocyclic systems. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Fourier Transform Raman (FT-Raman) Spectroscopy:Information on the Raman shifts and the vibrational modes of the compound is absent from the available literature.
While spectroscopic data exists for the parent phenazine (B1670421) molecule and various other substituted phenazine derivatives, this information is not directly applicable for the specific substitution pattern of a bromo group at the 1-position and a methylthio group at the 4-position. The electronic effects and steric interactions of these particular substituents would significantly alter the spectroscopic signatures compared to other phenazines.
Consequently, without primary research data, a scientifically accurate and informative article adhering to the requested detailed outline for "Phenazine, 1-bromo-4-(methylthio)-" cannot be generated at this time. The synthesis and subsequent detailed spectroscopic analysis of this specific compound would be required to populate the outlined sections with factual data.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. For "Phenazine, 1-bromo-4-(methylthio)-", with a chemical formula of C₁₃H₉BrN₂S, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental HRMS analysis.
Theoretical HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₃H₉BrN₂S |
| Calculated Exact Mass | Data not available |
| Experimentally Found Mass | Data not available |
| Mass Error (ppm) | Data not available |
| Ionization Mode | Typically ESI+ or APCI+ |
Note: The table is populated with placeholder information as specific experimental data for "Phenazine, 1-bromo-4-(methylthio)-" is not currently available in published literature.
In a typical HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured to four or more decimal places. The close agreement between the experimentally determined mass and the calculated mass would provide strong evidence for the compound's elemental composition, a critical step in its structural confirmation.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms. To date, the crystal structure of "Phenazine, 1-bromo-4-(methylthio)-" has not been reported. The successful growth of a single crystal suitable for X-ray diffraction would be a prerequisite for this analysis.
Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Not determined |
| Space Group | Not determined |
| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |
| Volume (ų) | Not determined |
| Z (molecules per unit cell) | Not determined |
| Calculated Density (g/cm³) | Not determined |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. As no such analysis has been published for "Phenazine, 1-bromo-4-(methylthio)-", the fields remain to be populated.
The elucidation of the crystal structure would reveal the planarity of the phenazine core, the orientation of the bromo and methylthio substituents, and any significant intermolecular forces, such as π-π stacking or halogen bonding, which could influence the material's properties.
Computational Chemistry and Theoretical Investigations of Electronic and Molecular Properties
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like "Phenazine, 1-bromo-4-(methylthio)-".
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and is crucial for understanding electronic transitions.
For "Phenazine, 1-bromo-4-(methylthio)-", the HOMO would likely be distributed over the electron-rich phenazine (B1670421) core and the methylthio group, while the LUMO would also be located on the aromatic system. The presence of the electron-withdrawing bromine atom and the electron-donating methylthio group would significantly influence the energies and spatial distribution of these orbitals.
Table 1: Hypothetical DFT-Calculated Properties of Phenazine, 1-bromo-4-(methylthio)-
| Property | Hypothetical Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Actual values would require specific computational studies.
Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with chemical intuition.
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.
For "Phenazine, 1-bromo-4-(methylthio)-", the MESP surface would likely show negative potential around the nitrogen atoms of the phenazine ring and the sulfur atom of the methylthio group, indicating their nucleophilic character. The hydrogen atoms and the region around the bromine atom might exhibit a more positive potential.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their photophysical properties, such as UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to understand the molecule's color and its behavior upon light absorption.
A TD-DFT study of "Phenazine, 1-bromo-4-(methylthio)-" would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for applications in areas like photosensitization and optoelectronics.
Quantum-Mechanical Investigations of Intramolecular Interactions and Photophysical Phenomena
More advanced quantum-mechanical investigations can delve into the specifics of intramolecular interactions, such as hydrogen bonding (if applicable in a given environment) and van der Waals forces. These studies can also explore complex photophysical phenomena beyond simple absorption, such as fluorescence, phosphorescence, and intersystem crossing, which are critical for understanding the molecule's potential in applications like organic light-emitting diodes (OLEDs) or as fluorescent probes.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry and material science for designing new compounds with desired properties. These models establish a correlation between the structural or physicochemical properties of a series of compounds and their biological activity or a specific physical property.
For "Phenazine, 1-bromo-4-(methylthio)-", a QSAR study would typically involve a dataset of related phenazine derivatives with known activities (e.g., antibacterial). Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule, and statistical methods would be used to build a model that predicts the activity of new, untested compounds. This approach would be instrumental in optimizing the structure of "Phenazine, 1-bromo-4-(methylthio)-" to enhance a particular biological or material property.
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Currently, there is a notable absence of publicly available scientific literature detailing molecular docking simulations specifically for the compound Phenazine, 1-bromo-4-(methylthio)-. While computational methods are invaluable for predicting the binding affinity and interaction patterns between a ligand, such as a phenazine derivative, and a biological receptor, no studies have been published that focus on this particular substituted phenazine.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. For a compound like Phenazine, 1-bromo-4-(methylthio)-, such simulations would theoretically involve:
Preparation of the Ligand Structure: The 3D structure of Phenazine, 1-bromo-4-(methylthio)- would be generated and optimized for its lowest energy conformation.
Selection of a Receptor Target: A specific protein or nucleic acid target would be chosen based on the therapeutic or biological area of interest.
Docking Protocol: Sophisticated algorithms would be used to fit the ligand into the binding site of the receptor, exploring various translational, rotational, and conformational degrees of freedom.
Scoring and Analysis: The resulting poses would be evaluated using a scoring function to estimate the binding free energy. The interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the bromine atom), would be analyzed to understand the basis of binding.
Without experimental or computational data, any discussion of its potential interactions with specific receptors remains purely speculative. Future research in this area would be required to elucidate its ligand-receptor binding profile.
Predictive Modeling of Redox Potentials and Electron Transfer Efficiencies
The prediction of redox potentials through computational models is a significant area of research, particularly for phenazine derivatives in the context of materials science, such as in organic redox flow batteries. These models, often employing Density Functional Theory (DFT), allow for the systematic evaluation of how different substituents affect the electronic properties of the phenazine core.
However, specific predictive modeling studies detailing the redox potential and electron transfer efficiency for Phenazine, 1-bromo-4-(methylthio)- are not present in the current body of scientific literature.
The general approach for such a predictive study would involve:
DFT Calculations: The electronic structure of both the neutral and reduced forms of Phenazine, 1-bromo-4-(methylthio)- would be calculated.
Thermodynamic Cycles: A thermodynamic Born-Haber cycle is often combined with DFT to calculate redox potentials in a specific solvent environment.
Influence of Substituents: The electron-withdrawing nature of the bromo group and the electron-donating or -withdrawing character of the methylthio group (which can be context-dependent) would be critical in determining the final redox potential. The positions of these substituents on the phenazine ring are also crucial.
Machine learning models are also increasingly used to predict the redox potentials of large sets of organic molecules, including phenazine derivatives. These models are trained on datasets of known compounds and can then predict the properties of new structures. A hybrid DFT-ML approach has been shown to accelerate the virtual screening of phenazine derivatives for energy storage applications.
While these methodologies are well-established for the phenazine class of compounds, the specific values and electron transfer characteristics for Phenazine, 1-bromo-4-(methylthio)- remain undetermined pending dedicated computational investigation.
Reaction Mechanisms and Chemical Reactivity Studies
Elucidation of Specific Reaction Pathways for Phenazine (B1670421), 1-bromo-4-(methylthio)- Synthesis and Transformation
The synthesis of asymmetrically substituted phenazines like "Phenazine, 1-bromo-4-(methylthio)-" can be approached through several established methods, primarily involving the condensation of substituted anilines and the formation of the central pyrazine (B50134) ring.
The classical Wohl-Aue reaction, involving the condensation of a nitro-substituted arene with an aniline (B41778) in the presence of a base, is a common route to phenazines. researchgate.netnih.gov For the synthesis of "Phenazine, 1-bromo-4-(methylthio)-", this would likely involve the reaction of a bromo- and methylthio-substituted aniline with a corresponding nitroarene. The reaction mechanism is thought to proceed through a series of nucleophilic aromatic substitution and condensation steps. Key intermediates would include N-aryl-2-nitrosoanilines, which then undergo cyclization. rsc.org The transition states for these steps would involve the formation of Meisenheimer-like complexes, which are stabilized by the aromatic system. youtube.com
Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic properties and reaction pathways of phenazine derivatives. rsc.orgrsc.orgresearchgate.netrsc.org Such calculations can provide insights into the energies of intermediates and transition states, helping to elucidate the most favorable reaction pathway. For instance, DFT calculations can model the transition state of the cyclization step, providing information on the bond-forming and bond-breaking processes. youtube.comyoutube.com
More modern approaches, such as palladium-catalyzed C-N coupling reactions (Buchwald-Hartwig amination), offer a more controlled and often higher-yielding route to asymmetrically substituted phenazines. chemrxiv.org In this method, a substituted o-phenylenediamine (B120857) can be coupled with a di-halogenated arene. The mechanism involves oxidative addition, ligand exchange, and reductive elimination steps, with various palladium-phosphine complexes serving as catalysts.
While the core phenazine structure is planar, the introduction of bulky substituents can lead to atropisomerism if rotation around a single bond is restricted. However, for "Phenazine, 1-bromo-4-(methylthio)-", significant stereochemical issues are not anticipated due to the relatively small size of the bromo and methylthio groups.
Stereoselectivity becomes a more critical consideration when chiral centers are introduced into the substituents attached to the phenazine ring. The synthesis of chiral phenazine derivatives can be achieved by using chiral starting materials or by employing stereoselective reactions. nih.govnih.govmetu.edu.tr For instance, the condensation of a chiral o-phenylenediamine with a quinone would lead to a chiral phenazine derivative. The stereochemical outcome of such reactions is often influenced by the steric and electronic properties of the substituents on both reactants. nih.gov
Redox Chemistry of Phenazine, 1-bromo-4-(methylthio)-
Phenazines are well-known for their redox activity, acting as electron shuttles in various biological and chemical systems. rsc.orgnih.govucsd.eduplos.orgnih.gov This property is central to the function of many naturally occurring phenazine antibiotics.
The electrochemical behavior of phenazine derivatives can be studied using techniques like cyclic voltammetry. rsc.orgresearchgate.netrsc.org The phenazine core can undergo a two-electron reduction to form the dihydrophenazine. The redox potential of this process is influenced by the nature and position of the substituents on the aromatic rings. Electron-withdrawing groups, such as the bromo substituent, are expected to increase the redox potential, making the compound easier to reduce. Conversely, electron-donating groups would lower the redox potential. The methylthio group, with its sulfur atom, can also influence the electronic properties of the phenazine ring.
Computational studies have been used to predict the redox potentials of various phenazine derivatives, and these predictions generally show good correlation with experimental data. rsc.orgacs.orgnih.gov These studies indicate that the positions of the substituents significantly impact the HOMO and LUMO energy levels, which in turn determine the redox properties. rsc.orgresearchgate.net
Table 1: Predicted Redox Potentials of Substituted Phenazines (Analogous Compounds)
| Compound | Substituent(s) | Predicted Redox Potential (V vs. SHE) | Reference |
| Phenazine | None | -0.11 | acs.org |
| 1-Chlorophenazine | 1-Cl | -0.05 | researchgate.net |
| 1-Bromophenazine | 1-Br | -0.04 | rsc.org |
| 1-Nitrophenazine | 1-NO2 | +0.15 | researchgate.net |
Note: Data for "Phenazine, 1-bromo-4-(methylthio)-" is not available. The data presented is for analogous compounds to illustrate the effect of substituents.
In biological systems, phenazines can accept electrons from reduced cellular components, such as NADH, and transfer them to external electron acceptors, like oxygen or metal ions. nih.govplos.orgnih.gov This electron shuttling ability is crucial for the survival of some bacteria in anaerobic environments. The mechanism involves the reduction of the phenazine to its dihydro form within the cell, followed by its diffusion out of the cell and subsequent oxidation by an external acceptor.
The efficiency of a phenazine as an electron shuttle is dependent on its redox potential, solubility, and ability to cross cell membranes. nih.gov The bromo and methylthio substituents on "Phenazine, 1-bromo-4-(methylthio)-" would modulate these properties, potentially affecting its efficacy as an electron shuttle compared to unsubstituted phenazine.
Nucleophilic Substitution Reactions on Brominated Phenazine Moieties
The presence of a bromine atom on the phenazine ring opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. The phenazine ring itself is electron-deficient, which facilitates nucleophilic attack, and this is further enhanced by the electron-withdrawing nature of the bromo substituent.
The mechanism of SNAr reactions on halogenated phenazines typically involves the addition of a nucleophile to the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org This intermediate then eliminates the halide ion to give the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the phenazine ring.
The methylthio group can also be a site of chemical transformation. The sulfur atom is susceptible to oxidation, which can be achieved using various oxidizing agents to form the corresponding sulfoxide (B87167) or sulfone. nih.govnih.govmasterorganicchemistry.com These oxidized derivatives would have different electronic and steric properties, which could in turn influence the reactivity of the phenazine ring.
Electrophilic Aromatic Substitution on Phenazine Ring Systems
The phenazine system, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution (EAS). The reaction, when it does occur, requires forcing conditions and the regiochemical outcome is controlled by the existing substituents on the carbocyclic ring. For 1-bromo-4-(methylthio)phenazine, the substitution pattern is influenced by two competing factors: the deactivating, ortho-, para-directing bromo group and the activating, ortho-, para-directing methylthio group.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring's π-electrons, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com A subsequent fast step involves the deprotonation of the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com
In the case of 1-bromo-4-(methylthio)phenazine, the methylthio group (-SCH₃) is an activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. This effect outweighs its inductive electron-withdrawing nature. Conversely, the bromo group (-Br) is a deactivating group due to its strong inductive electron-withdrawing effect, which is stronger than its resonance-donating effect.
Given these competing influences, electrophilic attack is most likely to occur at positions ortho or para to the strongly activating methylthio group. The possible positions for substitution are C-2 and C-3. The C-2 position is ortho to the methylthio group and meta to the bromo group. The C-3 position is meta to the methylthio group and ortho to the bromo group. Due to the stronger directing effect of the methylthio group, substitution is anticipated to preferentially occur at the C-2 position.
| Reaction Type | Reagents | Expected Major Product(s) | Notes |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-Nitro-1-bromo-4-(methylthio)phenazine | The phenazine ring is already electron-deficient, requiring strong nitrating conditions. The nitro group is directed to the position activated by the methylthio group. |
| Bromination | Br₂, FeBr₃ | 2,x-Dibromo-4-(methylthio)phenazine | Further bromination will be directed by both existing substituents. The exact position of the second bromine atom is difficult to predict without experimental data. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely no reaction or low yield | The phenazine ring is strongly deactivated, and the Lewis acid catalyst can complex with the nitrogen atoms, further deactivating the ring. libretexts.org |
| Sulfonation | Fuming H₂SO₄ | 1-Bromo-4-(methylthio)phenazine-x-sulfonic acid | Sulfonation is possible but may require harsh conditions. The position of sulfonation would be influenced by both substituents and steric factors. |
Photochemical Reaction Mechanisms and Radical Generation Pathways
Phenazines are known for their rich photochemistry, which plays a crucial role in their biological activities and material science applications. dntb.gov.ua Upon absorption of light, phenazine derivatives can be excited to singlet and then triplet states. These excited states can participate in various photochemical reactions, including the generation of radical species. dntb.gov.uaresearchgate.net The presence of a halogen atom, such as bromine, in the phenazine structure can significantly influence these photochemical pathways.
The photochemical reactivity of halogenated aromatic compounds often involves the homolytic cleavage of the carbon-halogen bond to generate an aryl radical and a halogen radical. In the case of 1-bromo-4-(methylthio)phenazine, irradiation with UV light could potentially lead to the cleavage of the C-Br bond.
Pathway 1: Homolytic Cleavage
Upon photoexcitation, the molecule can undergo homolytic cleavage of the C-Br bond to generate a phenazinyl radical and a bromine radical:
1-bromo-4-(methylthio)phenazine + hν → •phenazin-1-yl-4-(methylthio) + Br•
The resulting phenazinyl radical is a highly reactive species that can participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or addition to unsaturated bonds.
Pathway 2: Electron Transfer and Radical Anion Formation
Phenazines are redox-active molecules that can accept electrons to form radical anions. nih.gov In the presence of an electron donor, photoexcitation can facilitate an electron transfer process, leading to the formation of a radical anion. The bromo-substituent can influence the stability and subsequent reactivity of this radical anion. Studies on related compounds like 1-bromo-4-nitrobenzene (B128438) have shown that the radical anion can be reactive, leading to cleavage of the carbon-bromine bond.
The generated radicals can initiate a cascade of reactions, leading to the degradation of the compound or its interaction with biological molecules. This photoreactivity is a key consideration in the application of phenazine derivatives in photodynamic therapy, where the generation of reactive oxygen species (ROS) is the desired outcome. dntb.gov.ua The photoreactivity of phenoxazine (B87303) derivatives, which are structurally similar to phenazines, has been shown to be highly dependent on the substitution pattern, with certain substituents effectively suppressing photodegradation. researchgate.net
Oxidation Chemistry of the Methylthio Group (e.g., to Sulfoxide, Sulfone)
The methylthio (-SCH₃) group is susceptible to oxidation, which can proceed in a controlled manner to yield the corresponding sulfoxide and subsequently the sulfone. This transformation significantly alters the electronic properties and steric bulk of the substituent, thereby modulating the chemical and biological properties of the phenazine molecule.
The oxidation of sulfides to sulfoxides and sulfones is a common transformation in organic synthesis. A variety of oxidizing agents can be employed to achieve this, with the choice of reagent and reaction conditions determining the extent of oxidation.
Oxidation to Sulfoxide:
The selective oxidation of the methylthio group to a methylsulfinyl group (-S(O)CH₃) can be achieved using mild oxidizing agents.
1-bromo-4-(methylthio)phenazine + [O] → 1-bromo-4-(methylsulfinyl)phenazine
| Oxidizing Agent | Typical Conditions |
| Hydrogen peroxide (H₂O₂) | Acetic acid, room temperature |
| Sodium periodate (B1199274) (NaIO₄) | Methanol/water, 0 °C to room temperature |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C |
Oxidation to Sulfone:
Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) using stronger oxidizing agents, yields the corresponding sulfone, the methylsulfonyl group (-S(O)₂CH₃).
1-bromo-4-(methylthio)phenazine + 2[O] → 1-bromo-4-(methylsulfonyl)phenazine
or
1-bromo-4-(methylsulfinyl)phenazine + [O] → 1-bromo-4-(methylsulfonyl)phenazine
| Oxidizing Agent | Typical Conditions |
| Potassium permanganate (B83412) (KMnO₄) | Acetic acid, heat |
| Hydrogen peroxide (H₂O₂) with catalyst | Tungstate catalyst, heat |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/water, room temperature |
The oxidation of the sulfur center significantly increases the electron-withdrawing nature of the substituent. This change will impact the reactivity of the phenazine ring, further deactivating it towards electrophilic substitution and altering its redox potential. The synthesis of various methylthio- and bis(methylthio)phenazine derivatives has been reported, indicating the accessibility of these sulfur-containing phenazines for further functionalization, including oxidation. amanote.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
